Cas no 1600357-44-5 (1,1-Dimethylethyl 4-amino-1-piperidinepropanoate)
1,1-Dimethylethyl 4-amino-1-piperidinepropanoate Chemical and Physical Properties
Names and Identifiers
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- 1,1-Dimethylethyl 4-amino-1-piperidinepropanoate
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- Inchi: 1S/C12H24N2O2/c1-12(2,3)16-11(15)6-9-14-7-4-10(13)5-8-14/h10H,4-9,13H2,1-3H3
- InChI Key: JBIBJVGOHOMPPM-UHFFFAOYSA-N
- SMILES: N1(CCC(OC(C)(C)C)=O)CCC(N)CC1
1,1-Dimethylethyl 4-amino-1-piperidinepropanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6509771-0.05g |
tert-butyl 3-(4-aminopiperidin-1-yl)propanoate |
1600357-44-5 | 0.05g |
$827.0 | 2023-05-29 | ||
| Enamine | EN300-6509771-0.1g |
tert-butyl 3-(4-aminopiperidin-1-yl)propanoate |
1600357-44-5 | 0.1g |
$867.0 | 2023-05-29 | ||
| Enamine | EN300-6509771-0.25g |
tert-butyl 3-(4-aminopiperidin-1-yl)propanoate |
1600357-44-5 | 0.25g |
$906.0 | 2023-05-29 | ||
| Enamine | EN300-6509771-0.5g |
tert-butyl 3-(4-aminopiperidin-1-yl)propanoate |
1600357-44-5 | 0.5g |
$946.0 | 2023-05-29 | ||
| Enamine | EN300-6509771-1.0g |
tert-butyl 3-(4-aminopiperidin-1-yl)propanoate |
1600357-44-5 | 1g |
$986.0 | 2023-05-29 | ||
| Enamine | EN300-6509771-2.5g |
tert-butyl 3-(4-aminopiperidin-1-yl)propanoate |
1600357-44-5 | 2.5g |
$1931.0 | 2023-05-29 | ||
| Enamine | EN300-6509771-5.0g |
tert-butyl 3-(4-aminopiperidin-1-yl)propanoate |
1600357-44-5 | 5g |
$2858.0 | 2023-05-29 | ||
| Enamine | EN300-6509771-10.0g |
tert-butyl 3-(4-aminopiperidin-1-yl)propanoate |
1600357-44-5 | 10g |
$4236.0 | 2023-05-29 |
1,1-Dimethylethyl 4-amino-1-piperidinepropanoate Related Literature
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 1,1-Dimethylethyl 4-amino-1-piperidinepropanoate
Professional Introduction to 1,1-Dimethylethyl 4-amino-1-piperidinepropanoate (CAS No. 1600357-44-5)
1,1-Dimethylethyl 4-amino-1-piperidinepropanoate, a compound with the chemical formula C₁₁H₁₈N₂O₂, is a significant molecule in the field of pharmaceutical chemistry and drug development. This compound is characterized by its unique structural features, which include a piperidine ring and an amino group, making it a versatile intermediate in the synthesis of various bioactive molecules. The presence of the 1,1-dimethylethyl (tert-butyl) group enhances its stability and reactivity, making it a valuable building block in medicinal chemistry.
The CAS No. 1600357-44-5 of this compound provides a unique identifier that ensures consistency and accuracy in scientific literature and industrial applications. This number is crucial for researchers and manufacturers to reference the compound correctly, facilitating seamless communication across different laboratories and industries. The compound's molecular structure, featuring a piperidine ring linked to a propanoate moiety with an amino substituent, suggests potential applications in the development of drugs targeting neurological and inflammatory disorders.
In recent years, there has been growing interest in the development of novel therapeutic agents that leverage the properties of piperidine derivatives. Piperidine scaffolds are widely recognized for their ability to enhance drug bioavailability and metabolic stability. The 4-amino-1-piperidinepropanoate moiety, in particular, has been explored in the synthesis of kinase inhibitors, which are critical in treating cancers and other chronic diseases. The tert-butyl group further contributes to the compound's pharmacokinetic profile by reducing unwanted side reactions.
Recent studies have highlighted the potential of 1,1-Dimethylethyl 4-amino-1-piperidinepropanoate as a precursor in the synthesis of small-molecule drugs. For instance, researchers have utilized this compound to develop inhibitors of Janus kinases (JAKs), which play a pivotal role in immune responses and inflammation. The structural integrity provided by the tert-butyl group allows for selective binding to target enzymes without affecting adjacent residues, thereby increasing the efficacy of the drug.
The amino group in 1,1-Dimethylethyl 4-amino-1-piperidinepropanoate offers further opportunities for chemical modification, enabling the creation of diverse derivatives with tailored biological activities. This flexibility has made it a preferred choice for medicinal chemists seeking to optimize lead compounds for clinical trials. Additionally, the propanoate moiety contributes to the compound's solubility and pharmacokinetic properties, making it suitable for oral administration.
Advances in computational chemistry have also facilitated the design of novel derivatives based on 1,1-Dimethylethyl 4-amino-1-piperidinepropanoate. Molecular modeling studies have revealed that modifications to the piperidine ring can significantly alter binding affinity and selectivity. These insights have guided synthetic strategies aimed at improving drug candidates for diseases such as rheumatoid arthritis and psoriasis.
The pharmaceutical industry continues to invest in research related to piperidine derivatives due to their broad therapeutic potential. Companies are actively exploring ways to incorporate this motif into new drug candidates while addressing challenges such as toxicity and off-target effects. The stability provided by the tert-butyl group has been particularly valuable in these efforts, as it minimizes degradation during storage and administration.
In conclusion, 1,1-Dimethylethyl 4-amino-1-piperidinepropanoate (CAS No. 1600357-44-5) is a multifaceted compound with significant implications for drug development. Its unique structural features make it an attractive intermediate for synthesizing bioactive molecules targeting various diseases. As research progresses, this compound is expected to play an increasingly important role in the discovery and optimization of new therapeutic agents.
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